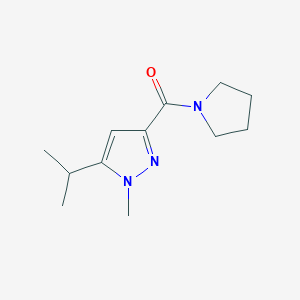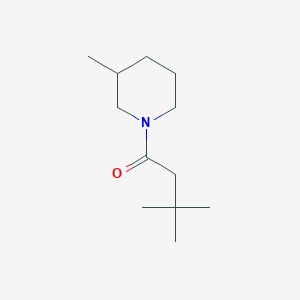
3,3-Dimethyl-1-(3-methylpiperidin-1-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1-(3-methylpiperidin-1-yl)butan-1-one, also known as Dibutylone, is a synthetic cathinone that belongs to the family of psychoactive substances. It is a designer drug that has been gaining popularity in recent years due to its stimulating and euphoric effects. Dibutylone is chemically similar to other cathinones, such as methylone and ethylone, and is often marketed as a substitute for these drugs.
Mécanisme D'action
The exact mechanism of action of 3,3-Dimethyl-1-(3-methylpiperidin-1-yl)butan-1-one is not fully understood, but it is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the stimulating and euphoric effects associated with the drug.
Biochemical and Physiological Effects:
3,3-Dimethyl-1-(3-methylpiperidin-1-yl)butan-1-one has been shown to produce a range of physiological and biochemical effects in animal studies. These include increased locomotor activity, hyperthermia, and alterations in brain dopamine and serotonin levels. However, the long-term effects of 3,3-Dimethyl-1-(3-methylpiperidin-1-yl)butan-1-one on the brain and other organs are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3,3-Dimethyl-1-(3-methylpiperidin-1-yl)butan-1-one in lab experiments is its availability as a synthetic cathinone, which allows for controlled studies of its effects. However, one limitation is its potential for abuse, which raises ethical concerns and limits its use in human studies.
Orientations Futures
There are several future directions for research on 3,3-Dimethyl-1-(3-methylpiperidin-1-yl)butan-1-one. These include studies on its long-term effects on the brain and other organs, its potential as a therapeutic agent for psychiatric disorders, and its use in drug testing and analysis. Additionally, further studies are needed to understand the mechanism of action of 3,3-Dimethyl-1-(3-methylpiperidin-1-yl)butan-1-one and its interactions with other drugs and substances.
Méthodes De Synthèse
The synthesis of 3,3-Dimethyl-1-(3-methylpiperidin-1-yl)butan-1-one involves the reaction of 1-(3-methylpiperidin-1-yl)butan-1-one with 2-bromo-3,3-dimethylbutanone in the presence of a base such as potassium carbonate. The resulting product is purified through recrystallization and characterized by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
3,3-Dimethyl-1-(3-methylpiperidin-1-yl)butan-1-one has been studied extensively in the field of forensic science, particularly in the context of drug testing and analysis. Its detection and identification in biological and non-biological samples have been reported using various techniques such as gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry.
Propriétés
IUPAC Name |
3,3-dimethyl-1-(3-methylpiperidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-10-6-5-7-13(9-10)11(14)8-12(2,3)4/h10H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIHYGLXGZVMEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(3-methylpiperidin-1-yl)butan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7560813.png)
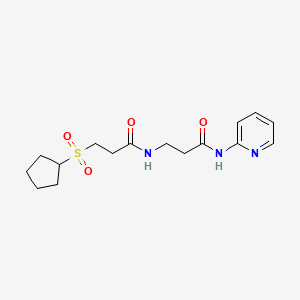

![N-[4-(Acetylamino)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B7560831.png)
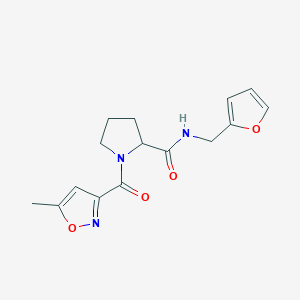
![1-Methyl-4-[2-nitro-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]piperazine](/img/structure/B7560842.png)
![N-(2-acetamidoethyl)-1-(4-chlorophenyl)-3-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7560849.png)
![5-(4-methylphenyl)-2-[(4-methylpiperidino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7560856.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B7560867.png)
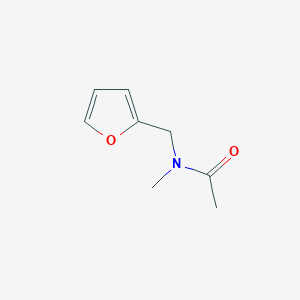

![4-amino-N-{2-[(anilinocarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B7560879.png)
